N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
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Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a quinazolinone moiety (a heterocyclic compound), a nitrobenzyl group, and a fluorobenzyl group. These groups could potentially give this compound a variety of interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone core, followed by the addition of the nitrobenzyl and fluorobenzyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The quinazolinone core is a bicyclic structure, and the nitrobenzyl and fluorobenzyl groups would add additional complexity. The presence of the nitro group could potentially make the compound reactive, while the fluorine atom in the fluorobenzyl group could influence the compound’s physical and chemical properties due to the high electronegativity of fluorine.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s reacted. The nitro group could potentially be reduced to an amine, and the fluorobenzyl group could potentially undergo various substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorobenzyl group could potentially influence its polarity, boiling point, and other physical properties. The nitro group could make the compound more reactive.Scientific Research Applications
Chemical Synthesis and Derivative Formation
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide and its derivatives are primarily explored in the realm of chemical synthesis, highlighting their potential in forming complex molecular structures. A study demonstrated the formation of diverse polycyclic spirooxindoles through a three-component reaction involving isoquinolinium salts, isatins, and malononitrile, showcasing the compound's utility in synthesizing spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity (Jing Sun et al., 2017).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the compound's derivatives have been investigated for their therapeutic potential. For instance, the 2,4-diaminoquinazoline series, including structures related to N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, was evaluated as inhibitors of Mycobacterium tuberculosis growth, identifying key structural features essential for activity and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (J. Odingo et al., 2014).
Biomolecular Interactions
Research into biomolecular interactions has also benefited from derivatives of this compound. For example, studies on the control of redox reactions on lipid bilayer surfaces by membrane dipole potential employed derivatives like NBD-labeled lipids, which include structures similar to N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, to investigate fluorescence properties and reactions indicative of probe positioning and environmental sensitivity within membranes (J. I. Alakoskela & P. Kinnunen, 2001).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology.
Please note that this is a general analysis based on the structure suggested by the name of the compound. For a detailed and accurate analysis, specific experimental data and literature references are needed. If you have any specific questions about this compound, feel free to ask!
properties
CAS RN |
899901-68-9 |
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Product Name |
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Molecular Formula |
C26H23FN4O5 |
Molecular Weight |
490.491 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32) |
InChI Key |
GXAOUTQIHZKILB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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